![molecular formula C18H32O2 B1207441 9,12-Octadecadienoic acid CAS No. 2197-37-7](/img/structure/B1207441.png)
9,12-Octadecadienoic acid
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Overview
Description
A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)
Scientific Research Applications
Diagnostic and Health Monitoring
Research has explored the diagnostic significance of octadecadienoic acid in health monitoring. For instance, a study investigated the molar ratio of 9,11 and 9,12 isomers of octadecadienoic acid in cervical cells for detecting cervical intraepithelial neoplasia but found no significant differences in subjects with or without the condition, suggesting limited diagnostic utility in this context (Green et al., 1988).
Biosynthesis in Insects
Another avenue of research has been the biosynthesis of linoleic acid (9,12-octadecadienoic acid) in insects. It's been shown that several insect species can synthesize linoleic acid de novo, which is typically considered an essential dietary nutrient for animals. This capability implies insects' ability to insert double bonds in specific positions of oleic acid, a key step in linoleic acid synthesis (Renobales et al., 1987).
Chromatographic Separation and Identification
The identification and quantitation of conjugated octadecadienoic acids, including 9,12-octadecadienoic acid, are crucial for understanding their biological roles. Studies have developed methods using gas chromatography and high-performance liquid chromatography for separating and identifying these isomers, which are essential for analyzing complex biological extracts (Roach et al., 2002).
Occurrence in Plant Seeds
The presence of 9,12-octadecadienoic acid in plant seeds has also been a subject of study. For instance, it was identified as a component of the glyceride oil of Chilopsis linearis seeds, constituting a significant portion of the total fatty acids in the oil. This finding highlights the acid's role in plant biology and potential applications in plant-based products (Chisholm & Hopkins, 1963).
Synthesis and Stability Studies
There has been significant interest in synthesizing various isomers of 9,12-octadecadienoic acid and studying their stability. For example, research has focused on synthesizing geometrical isomers and investigating their stability under various conditions. This research is crucial for understanding the acid's properties and potential applications in different fields, such as food science and medicine (Ofsuki et al., 1986).
Biomarkers for Lipid Peroxidation
9,12-Octadecadienoic acid derivatives, such as 9-HODE and 13-HODE, have been studied as markers for lipid peroxidation, a process involved in various diseases. Their stability under oxidative conditions makes them ideal markers for studying lipid peroxidation in biological systems (Spiteller & Spiteller, 1997).
properties
CAS RN |
2197-37-7 |
---|---|
Product Name |
9,12-Octadecadienoic acid |
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20) |
InChI Key |
OYHQOLUKZRVURQ-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O |
Other CAS RN |
2197-37-7 |
synonyms |
9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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